2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine
Description
2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a fused heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety. The latter is substituted with a naphthalen-2-yloxymethyl group at position 6, enhancing lipophilicity and electronic effects .
Properties
Molecular Formula |
C22H16N6OS |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(naphthalen-2-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16N6OS/c1-14-20(27-11-5-4-8-18(27)23-14)21-24-25-22-28(21)26-19(30-22)13-29-17-10-9-15-6-2-3-7-16(15)12-17/h2-12H,13H2,1H3 |
InChI Key |
UFYWUZDITPXPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves multiple steps. One common synthetic route includes the reaction of 2-naphthyloxyacetic acid with thiosemicarbazide to form a triazole intermediate. This intermediate is then cyclized with 2-methylimidazo[1,2-a]pyridine under acidic conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves its interaction with various molecular targets. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Triazolo-Thiadiazole Derivatives with Varied Substituents
Compounds sharing the triazolo-thiadiazole core but differing in substituents exhibit distinct bioactivities:
- 3-(Pyridin-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)triazolo-thiadiazole ():
- 3-(α-Naphthylmethylene)-6-alkyl/aryl triazolo-thiadiazoles ():
- Substituent: α-Naphthylmethylene vs. β-naphthyloxymethyl.
- Bioactivity: α-Naphthyl derivatives show moderate antimicrobial activity (e.g., 80% inhibition against Xanthomonas oryzae), while the β-naphthyloxy group in the target compound may enhance membrane penetration due to increased polarity from the ether linkage .
Imidazo-Pyridine Fused Triazoles
- Antiparasitic Imidazo-Pyridine-Triazole Derivatives (): Example: (6-Chloro-2-methylimidazo-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)piperazin-1-yl)methanone (8p). Activity: IC₅₀ = 2.1 µM against Leishmania donovani.
Functional Group and Bioactivity Correlations
Table 1: Substituent Effects on Bioactivity
Key Observations :
- Lipophilicity : Aryloxy groups (e.g., naphthyloxymethyl) enhance liposolubility compared to alkyl chains, improving cell membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing interactions with biological targets .
Pharmacological Performance
Antimicrobial Activity:
- Imidazo-Pyridine-Triazolo-Thiadiazoles (): MIC = 8 µg/mL against Staphylococcus aureus, attributed to the triazole-thiadiazole core disrupting bacterial cell wall synthesis .
- Naphthyl-Substituted Derivatives (): 70% inhibition of Escherichia coli growth, suggesting the naphthyl group enhances Gram-negative targeting .
Antiparasitic Activity:
- Chloro-Substituted Imidazo-Pyridines (): IC₅₀ = 1.9 µM against Trypanosoma brucei, outperforming non-halogenated analogues due to increased electrophilicity .
Biological Activity
2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a complex heterocyclic compound characterized by its intricate structural motifs that suggest diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound features an imidazopyridine core linked to a triazole and thiadiazole moiety through a naphthalenic ether. Its molecular formula is with a molecular weight of 412.5 g/mol. The structural complexity contributes to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H16N6OS |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(naphthalen-2-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| InChI Key | UFYWUZDITPXPLK-UHFFFAOYSA-N |
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The compound exhibits promising activities in the following areas:
Anticancer Activity
Research indicates that compounds with similar structures demonstrate anticancer properties. The imidazopyridine derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can effectively target specific kinases involved in cancer progression .
Antimicrobial Activity
Compounds related to this structure have also been evaluated for their antimicrobial properties. The presence of the triazole and thiadiazole moieties is linked to enhanced antibacterial and antifungal activities. For example, derivatives have shown significant activity against Gram-positive and Gram-negative bacteria as well as various fungal strains .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory potential. Similar thiazolo and triazole derivatives have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests that the compound may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activity for compounds similar to this compound:
- Synthesis and Antinociceptive Activity : A study synthesized various thiadiazole derivatives and evaluated their antinociceptive (pain-relieving) effects in animal models. The results indicated that these compounds could significantly reduce pain responses .
- Lipophilicity and Bioavailability : Another study assessed the lipophilicity of related compounds using reversed-phase thin-layer chromatography. The findings suggested that lipophilicity correlates with bioactivity and bioavailability parameters crucial for drug development .
Q & A
Q. What are the common synthetic routes for synthesizing triazolo-thiadiazole-imidazo[1,2-a]pyridine hybrids?
The synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of precursors like substituted triazoles or thiadiazoles with appropriate coupling agents (e.g., phosphorus oxychloride) under reflux conditions .
- Step 2 : Functionalization of the core structure via nucleophilic substitution or cross-coupling reactions. For example, attaching the naphthalen-2-yloxy group via a methylene bridge requires precise control of reaction time and temperature .
- Characterization : Confirmation via NMR (¹H/¹³C), mass spectrometry (ESI-MS), and X-ray crystallography to validate regioselectivity and purity .
Q. How is the structural conformation of this compound confirmed experimentally?
- X-ray crystallography : Resolves intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) critical for crystal packing and stability .
- Spectroscopic methods : ¹H NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR signals (e.g., ~160 ppm for triazole carbons) confirm substituent positions .
- Mass spectrometry : Matches experimental molecular weight with theoretical values (e.g., [M+H]⁺ peaks) .
Q. What are the primary challenges in optimizing reaction yields for this compound?
- Regioselectivity : Competing pathways during cyclization may yield undesired isomers. Use of directing groups (e.g., methoxy or methyl substituents) improves specificity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency but require inert atmospheres .
Advanced Research Questions
Q. How do structural modifications at the 3- and 6-positions of the triazolo-thiadiazole core influence biological activity?
- Substituent effects :
- 3-position : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .
- 6-position : Bulky aromatic groups (e.g., naphthalen-2-yloxy) improve target binding affinity, as shown in molecular docking studies against enzymes like 14-α-demethylase (PDB: 3LD6) .
- 3-position : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .
- Case study : Derivatives with styryl or chlorophenyl substituents at position 6 exhibit 2–5× higher antifungal activity compared to unsubstituted analogs .
Q. What computational methods are used to predict the compound’s mechanism of action?
- Molecular docking : Screens against targets like Bcl-2 (apoptosis regulator) or topoisomerase IIα (anticancer target) using software such as AutoDock Vina .
- QSAR modeling : Correlates substituent lipophilicity (logP) with cytotoxicity (IC₅₀) to prioritize analogs for synthesis .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and hydration effects in enzymatic pockets .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Metabolic profiling : Identifies rapid hepatic clearance using LC-MS/MS to explain reduced in vivo efficacy .
- Formulation adjustments : Encapsulation in liposomes or PEGylation improves bioavailability, as demonstrated with related triazolothiadiazoles .
- Dose optimization : Pharmacokinetic studies (e.g., AUC, Cₘₐₓ) guide dosing regimens to bridge efficacy gaps .
Q. What strategies mitigate off-target effects in kinase inhibition assays?
- Selective substituent design : Introducing methoxy or methyl groups reduces ATP-binding pocket interactions with non-target kinases (e.g., EGFR vs. VEGFR2) .
- Proteome-wide profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) quantify selectivity ratios (IC₅₀ target/off-target > 10) .
- Covalent inhibitors : Thiol-reactive groups (e.g., acrylamides) enable irreversible binding to cysteine residues in target kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
